Belinostat amide

Descripción

Structure

3D Structure

Propiedades

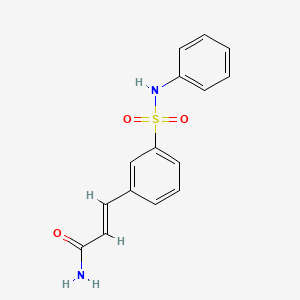

IUPAC Name |

(E)-3-[3-(phenylsulfamoyl)phenyl]prop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3S/c16-15(18)10-9-12-5-4-8-14(11-12)21(19,20)17-13-6-2-1-3-7-13/h1-11,17H,(H2,16,18)/b10-9+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUVPQDAKKRMIOY-MDZDMXLPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C=CC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)/C=C/C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1485081-57-9 |

Source

|

| Record name | Belinostat amide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1485081579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BELINOSTAT AMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40EYG848GW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

A Technical Guide to the Synthesis of Belinostat from 3-Nitrobenzaldehyde

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Belinostat (PXD101) is a potent histone deacetylase (HDAC) inhibitor approved for the treatment of peripheral T-cell lymphoma.[1] Its structure, featuring a hydroxamic acid zinc-binding group, a phenylsulfonamide cap, and an unsaturated linker, presents a compelling synthetic challenge. This guide provides an in-depth, technically-focused narrative on a robust synthetic route to Belinostat, commencing from the readily available starting material, 3-nitrobenzaldehyde. We will explore the causality behind experimental choices, provide detailed, self-validating protocols, and ground all claims in authoritative references. The described pathway involves a five-step sequence: a Knoevenagel-Doebner condensation, esterification, selective nitro group reduction, sulfonamide formation, and final amidation to yield the target hydroxamic acid.

Overall Synthetic Strategy

The synthesis of Belinostat from 3-nitrobenzaldehyde is a linear sequence designed for efficiency and scalability. The core strategy is to first construct the α,β-unsaturated phenyl scaffold, followed by sequential functionalization of the aromatic ring and the carboxylic acid moiety. This approach isolates key transformations, minimizing competing side reactions and simplifying purification steps.

The overall workflow can be visualized as follows:

Caption: Mechanism of the Knoevenagel-Doebner Condensation.

Experimental Protocol:

-

To a round-bottomed flask equipped with a reflux condenser, add 3-nitrobenzaldehyde (30.0 g, 198.5 mmol) and malonic acid (30.0 g, 288.3 mmol). [2]2. Add pyridine (60 mL) and heat the mixture to approximately 50 °C until a clear solution is obtained. [2]3. Add piperidine (3 mL) as a catalyst and increase the temperature to 80 °C for 1 hour, followed by reflux for 3-4 hours. [3][2]4. Monitor the reaction by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and pour it into a mixture of water (400 mL) and concentrated hydrochloric acid (50 mL) to precipitate the product. [2]6. Filter the crude solid, wash with water, and then redissolve it in a dilute aqueous sodium hydroxide solution. [2]7. Filter off any insoluble materials and re-precipitate the product by acidifying the filtrate with hydrochloric acid. [2]8. Collect the solid by vacuum filtration, wash with cold water, and dry. The product can be further purified by recrystallization from ethanol to yield (E)-3-(3-nitrophenyl)acrylic acid as a pale-yellow solid. [2]

Reaction 2: Methyl (E)-3-(3-nitrophenyl)acrylate

Causality & Rationale: Esterification of the carboxylic acid is a crucial step to prevent its participation in subsequent reactions, particularly the final amidation step. Fischer esterification, using an alcohol (methanol) in the presence of a strong acid catalyst (sulfuric acid), is a straightforward and high-yielding method. [3] Experimental Protocol:

-

Suspend (E)-3-(3-nitrophenyl)acrylic acid (3.86 g, 20 mmol) in anhydrous methanol (100 mL) in a round-bottomed flask. [3]2. Carefully add concentrated sulfuric acid (0.05 mL, ~1 mmol) to the suspension. [3]3. Heat the mixture to reflux (approximately 80 °C) for 12 hours. [3]4. Cool the mixture and reduce the solvent volume by half under reduced pressure.

-

Neutralize the remaining solution with a 10% aqueous sodium bicarbonate solution, which will cause the ester to precipitate. [3]6. Filter the white precipitate, wash with cold ethanol and water, and dry under vacuum to obtain methyl (E)-3-(3-nitrophenyl)acrylate. [3]

Part 2: Aromatic Ring Functionalization

With the core backbone established, the focus shifts to modifying the phenyl ring. This involves reducing the nitro group to a primary amine, which then serves as the attachment point for the phenylsulfonamide "cap" group.

Reaction 3: Methyl (E)-3-(3-aminophenyl)acrylate via Selective Nitro Reduction

Causality & Rationale: The selective reduction of an aromatic nitro group in the presence of other reducible functionalities (alkene, ester) is critical. While catalytic hydrogenation (e.g., H₂/Pd-C) is a common method, it can sometimes lead to the reduction of the carbon-carbon double bond. [4]A more chemoselective and reliable method for this transformation is the use of tin(II) chloride (SnCl₂) in an acidic medium or refluxing ethanol. [4][5]SnCl₂ is a mild reducing agent that shows high selectivity for aromatic nitro groups. [4] Experimental Protocol:

-

To a solution of methyl (E)-3-(3-nitrophenyl)acrylate (from the previous step, assuming ~17.4 mmol) in ethanol, add tin(II) chloride dihydrate (SnCl₂·2H₂O). [5]2. Heat the mixture to reflux for 2.5-3 hours. [3][5]3. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl (E)-3-(3-aminophenyl)acrylate, which can be used in the next step without further purification. [5]

Reaction 4: Methyl (E)-3-(3-(phenylsulfonamido)phenyl)acrylate

Causality & Rationale: This step involves the formation of the key sulfonamide bond. The reaction between the newly formed aniline (methyl (E)-3-(3-aminophenyl)acrylate) and benzenesulfonyl chloride is a classic nucleophilic acyl substitution on sulfur. It is typically carried out in the presence of a non-nucleophilic base like pyridine, which acts as a solvent and also neutralizes the HCl byproduct, driving the reaction to completion. [6]

Caption: Sulfonamide formation mechanism.

Experimental Protocol:

-

Dissolve methyl (E)-3-(3-aminophenyl)acrylate in pyridine at 0 °C.

-

Slowly add benzenesulfonyl chloride to the solution while maintaining the temperature at 0 °C.

-

Allow the reaction to stir at room temperature for 2 hours.

-

Pour the reaction mixture into ice water and acidify with HCl to precipitate the product.

-

Filter the solid, wash thoroughly with water, and dry.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure methyl (E)-3-(3-(phenylsulfonamido)phenyl)acrylate.

Part 3: Final Assembly of Belinostat

The final step is the conversion of the methyl ester into the target N-hydroxy amide (hydroxamic acid), which is the crucial zinc-binding pharmacophore of Belinostat.

Reaction 5: Belinostat via Amidation with Hydroxylamine

Causality & Rationale: The formation of the hydroxamic acid is achieved by reacting the methyl ester intermediate with hydroxylamine. This reaction is typically performed under basic conditions. A common procedure involves preparing a fresh solution of hydroxylamine from hydroxylamine hydrochloride and a strong base like potassium hydroxide (KOH) or sodium methoxide in an alcoholic solvent. [5][7]The basic conditions generate the more nucleophilic free hydroxylamine (NH₂OH) and also catalyze the transamidation reaction with the ester.

Experimental Protocol:

-

In a separate flask, prepare a solution of free hydroxylamine. Dissolve hydroxylamine hydrochloride (NH₂OH·HCl) in methanol or ethanol. [3][5]2. Cool this solution in an ice bath and add a solution of potassium hydroxide (KOH) in the same alcohol dropwise to neutralize the HCl and precipitate KCl. [3][5]3. Filter off the precipitated KCl to obtain a clear solution of hydroxylamine.

-

Add the methyl (E)-3-(3-(phenylsulfonamido)phenyl)acrylate intermediate to the prepared hydroxylamine solution.

-

Stir the reaction mixture at room temperature for 1-2 hours. [3][5]6. Monitor the reaction by TLC. Upon completion, acidify the solution with dilute HCl to precipitate the final product, Belinostat.

-

Filter the solid, wash with water, and dry under vacuum. Recrystallization may be performed if necessary to achieve high purity.

Data Summary

The following table summarizes typical reaction parameters and outcomes for the described synthetic route. Yields are representative and can vary based on scale and purification methods.

| Step | Reaction | Key Reagents | Solvent | Time (h) | Temp (°C) | Typical Yield (%) |

| 1 | Knoevenagel-Doebner | Malonic Acid, Piperidine | Pyridine | 4-5 | Reflux | 80-85% [3] |

| 2 | Esterification | Methanol, H₂SO₄ | Methanol | 12 | 80 | 85-90% [3] |

| 3 | Nitro Reduction | SnCl₂·2H₂O | Ethanol | 2.5-3 | Reflux | ~95% (crude) [5] |

| 4 | Sulfonylation | Benzenesulfonyl Chloride | Pyridine | 2 | 0 to RT | ~82% |

| 5 | Amidation | NH₂OH·HCl, KOH | Ethanol | 1-2 | RT | 80-85% [5] |

| - | Overall | - | - | - | - | ~40-50% |

Note: Yields for steps 4 and the overall process are estimated based on typical outcomes for these reaction types, complementing the cited yields for other steps.

Conclusion

This guide outlines a logical, efficient, and well-documented synthetic pathway to the HDAC inhibitor Belinostat starting from 3-nitrobenzaldehyde. The chosen route relies on fundamental and robust organic transformations, including the Knoevenagel-Doebner condensation, selective nitro reduction, and standard functional group manipulations. By explaining the rationale behind each step and providing detailed protocols, this document serves as a valuable resource for researchers in medicinal chemistry and drug development engaged in the synthesis of Belinostat and related hydroxamic acid-based inhibitors.

References

-

Yang, L., Xue, X., & Zhang, Y. (2010). Simple and Efficient Synthesis of Belinostat. Synthetic Communications, 40(15), 2290-2295. [Link]

-

Patel, K., & S, S. (2015). Design, Synthesis and Evaluation of Belinostat Analogs as Histone Deacetylase Inhibitors. Journal of Young Pharmacists, 7(3), 234-241. [Link]

-

Vo, T. H. T., & Le, T. N. (2021). THE SIMPLE SYNTHETIC ROUTE OF BELINOSTAT-A GREEN APPROACH. AGU International Journal of Sciences, 9(1), 81-86. [Link]

-

PrepChem. (n.d.). Synthesis of 3-nitrocinnamic acid. Retrieved from [Link]

-

Taylor & Francis Online. (2010). Simple and Efficient Synthesis of Belinostat: Synthetic Communications. Retrieved from [Link]

- Google Patents. (n.d.). CN102786448B - Method of synthesizing belinostat.

-

ACS Publications. (2016). The Development of an Effective Synthetic Route of Belinostat. Retrieved from [Link]

- Google Patents. (n.d.). CN105732444A - Synthesis method of belinostat.

-

Organic Chemistry Portal. (2006). Reaction of cinnamic acid with thionyl chloride to cinnamoyl chloride. Retrieved from [Link]

-

Golden, J. (n.d.). US Patent 11059777 Polymorphic forms of belinostat and processes for preparation thereof. Retrieved from [Link]

-

Matsumoto, T. (n.d.). The Synthesis of Cinnamoyl Chloride. Nagano Technical College. [Link]

-

FHSU Scholars Repository. (n.d.). Model Studies of the Doebner Modified Knoevenagel Condensation. Retrieved from [Link]

-

Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Knoevenagel Condensation Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]

-

International Journal of Multidisciplinary Research and Development. (2019). Synthesis and characterization of hydroxamated polyacrylamide. Retrieved from [Link]

-

ResearchGate. (n.d.). The reaction of benzenesulfonyl chloride and the primary amine group of... Retrieved from [Link]

Sources

Belinostat Amide in Epigenetic Drug Development: Metabolic Profiling and Utility as a Mechanistic Control

Executive Summary

Belinostat (PXD101) is a potent, broad-spectrum histone deacetylase (HDAC) inhibitor clinically approved for the treatment of relapsed or refractory peripheral T-cell lymphoma (PTCL)[1][2]. While the parent compound is highly active, its primary Phase I reductive metabolite—Belinostat amide —exhibits a drastically different pharmacological profile[3]. By converting the critical zinc-binding hydroxamic acid group into a primary amide, the molecule loses its ability to effectively chelate the zinc ion within the HDAC active site[4][5].

For researchers and drug development professionals, Belinostat amide serves two critical functions: it is a key analyte for tracking the pharmacokinetic clearance of Belinostat[6], and it acts as an indispensable "inactive" negative control in in vitro assays to validate on-target epigenetic mechanisms[4][7]. This whitepaper provides an in-depth technical analysis of Belinostat amide, detailing its structural mechanics, metabolic pathways, and the self-validating protocols required for its use in modern pharmacology.

Mechanistic Foundation: The Zinc-Binding Group (ZBG) Paradigm

The catalytic core of zinc-dependent HDACs (Classes I, II, and IV) features a narrow, hydrophobic channel leading to a buried active site containing a crucial Zn2+ ion[5]. The potency of Belinostat is entirely dependent on its hydroxamic acid moiety, which acts as the Zinc-Binding Group (ZBG)[4].

-

Active Chelation (Belinostat): The hydroxamate group bidentately chelates the Zn2+ ion, displacing the catalytic water molecule and effectively halting the deacetylation of lysine residues on histone tails[4][5]. This leads to chromatin relaxation and transcriptional activation of tumor suppressor genes.

-

Loss of Function (Belinostat Amide): When the hydroxyl group is removed via metabolic reduction to form a primary amide, the molecule can no longer achieve high-affinity bidentate chelation[3][5]. The resulting interaction is weak and transient, causing a catastrophic drop in inhibitory potency.

Figure 1: Differential zinc chelation dynamics at the HDAC active site.

Pharmacokinetics and Metabolic Biotransformation

Understanding the biotransformation of Belinostat is critical for interpreting in vivo efficacy and toxicity. Belinostat has a short terminal half-life of approximately 1.1 to 2.9 hours[2][6]. It undergoes rapid hepatic clearance through two distinct metabolic branches:

-

Phase II Glucuronidation (Major Pathway): 80-90% of Belinostat is metabolized by UGT1A1 into Belinostat glucuronide, an inactive metabolite that is rapidly excreted in the urine[1][2][6].

-

Phase I Hydrolysis/Reduction (Minor Pathway): Cytochrome P450 enzymes (specifically CYP2A6, CYP2C9, and CYP3A4) and hepatic reductases metabolize the remaining fraction into Belinostat amide (reductive metabolite) and Belinostat acid (deaminated metabolite)[1][2][3].

Because Belinostat amide and other downstream metabolites are essentially inactive in clonogenic assays, the rapid conversion of the parent drug explains its limited bioavailability and necessitates continuous intravenous infusion protocols in clinical settings[7].

Figure 2: Primary metabolic biotransformation pathways of Belinostat.

Quantitative Comparison: Parent vs. Metabolite

The table below summarizes the stark pharmacological contrast between the parent drug and its amide derivative, highlighting why the amide is utilized as a structural control[4][8].

| Pharmacological Property | Belinostat (PXD101) | Belinostat Amide |

| Experimental Role | Active Parent Drug | Phase I Metabolite / Negative Control |

| Zinc-Binding Group (ZBG) | Hydroxamic Acid | Primary Amide |

| HDAC Inhibition ( IC50 ) | ~27 nM (HeLa extracts) | ~97 µM |

| Potency Ratio | 1x (Baseline) | ~3,500x Weaker |

| Biological Activity | Induces cell cycle arrest & apoptosis | Inactive / Weakly active |

Self-Validating Experimental Protocols

To ensure scientific integrity (E-E-A-T), experimental workflows must establish causality. If a researcher observes cell death upon applying Belinostat, they must prove the cell death is caused by HDAC inhibition, not off-target chemical toxicity. By running parallel assays with Belinostat amide, researchers create a self-validating system : if the amide analog (which cannot bind zinc) fails to induce apoptosis, the parent drug's mechanism is confirmed to be strictly HDAC-dependent.

Protocol A: In Vitro Fluorometric HDAC Inhibition Assay

This protocol details the biochemical validation of Belinostat versus Belinostat amide.

-

Causality Principle: Hydroxamic acids are prone to spontaneous hydrolysis in aqueous buffers. Fresh preparation of stock solutions in anhydrous DMSO is critical. Using degraded Belinostat will artificially inflate the IC50 , blurring the distinction between the active drug and the inactive amide control.

-

Step 1: Reagent Preparation. Prepare 10 mM stock solutions of Belinostat and Belinostat amide in anhydrous DMSO. Dilute to working concentrations (1 nM to 100 µM) in HDAC assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2 ).

-

Step 2: Enzyme Incubation. Add 10 µL of recombinant HDAC extract to a 96-well opaque microplate. Add 10 µL of the compound dilutions. Include a vehicle control (1% DMSO) for maximum activity and a no-enzyme control for background fluorescence.

-

Step 3: Substrate Addition. Add 30 µL of fluorogenic acetylated peptide substrate. Incubate at 37°C for 30 minutes. Rationale: The active HDAC enzyme will deacetylate the substrate. Belinostat will block this; Belinostat amide will not.

-

Step 4: Signal Development. Add 50 µL of developer solution (containing trypsin-like proteases). Incubate for 15 minutes at room temperature. Rationale: The developer only cleaves the deacetylated substrate, releasing the 7-amino-4-methylcoumarin (AMC) fluorophore.

-

Step 5: Validation & Readout. Measure fluorescence (Ex 360 nm / Em 460 nm). Calculate the Z'-factor using the vehicle and no-enzyme controls. The assay is only valid if Z′≥0.5 , ensuring the signal-to-noise ratio is sufficient to accurately resolve the ~3,500-fold difference in IC50 between the parent and the amide.

Protocol B: LC-MS/MS Quantification in Plasma (PK Profiling)

Tracking the conversion of Belinostat to Belinostat amide in vivo requires highly sensitive mass spectrometry[3][6].

-

Causality Principle: Biological matrices (like plasma) contain endogenous salts and lipids that cause ion suppression during electrospray ionization (ESI). To ensure absolute quantification, stable isotope-labeled internal standards (SIL-IS) must be used. They co-elute with the analytes and experience the exact same matrix effects, allowing for mathematical correction[9][10].

-

Step 1: Sample Spiking. Aliquot 50 µL of plasma. Spike with 10 µL of internal standard mixture containing Belinostat-d5 and Belinostat Amide-d5 (100 ng/mL)[9][10].

-

Step 2: Protein Precipitation. Add 150 µL of ice-cold acetonitrile (containing 0.1% formic acid). Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

-

Step 3: Chromatographic Separation. Inject 5 µL of the supernatant onto a C18 UHPLC column. Rationale: Baseline separation is required because the parent and the amide are structurally similar and can cause in-source fragmentation cross-talk.

-

Step 4: MRM Detection. Operate the tandem mass spectrometer in positive ESI mode using Multiple Reaction Monitoring (MRM). Monitor the specific mass-to-charge (m/z) transitions for Belinostat, Belinostat amide, and their respective deuterated analogs to construct a validated pharmacokinetic clearance curve.

Conclusion

Belinostat amide is far more than a mere byproduct of hepatic clearance. In the rigorous landscape of epigenetic drug development, it acts as the definitive structural foil to Belinostat. By understanding its metabolic origins via CYP450 reduction and leveraging its inability to chelate zinc, application scientists can utilize Belinostat amide to establish robust, self-validating experimental controls that definitively prove on-target HDAC inhibition.

References

-

OncologyNewsCentral. "Belinostat: uses, dosing, warnings, adverse events, interactions". Available at:[Link]

-

FDA. "Beleodaq® (belinostat) for injection, for intravenous administration". Available at:[Link]

-

Veeprho. "Belinostat Amide-D5". Available at:[Link]

-

Semantic Scholar. "Identification and Characterization of in vitro Metabolites of Belinostat by Rat Liver Microsomes using Ultra Performance Liquid Chromatography". Available at:[Link]

-

FDA. "NDA 206256 Pharmacology Review". Available at:[Link]

-

PMC. "Drug Discovery for Histone Deacetylase Inhibition: Past, Present and Future of Zinc-Binding Groups". Available at:[Link]

-

PMC. "Metabolism and Pharmacokinetic Study of the Boron-Containing Prodrug of Belinostat (ZL277)". Available at:[Link]

-

ASCO Publications. "Phase I pharmacokinetics and metabolic pathway of belinostat in patients with hepatocellular carcinoma". Available at:[Link]

Sources

- 1. oncologynewscentral.com [oncologynewscentral.com]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. ascopubs.org [ascopubs.org]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. clearsynth.com [clearsynth.com]

- 10. veeprho.com [veeprho.com]

A Technical Guide to the Solubility and Stability of Belinostat

Executive Summary

Belinostat is a potent, pan-histone deacetylase (HDAC) inhibitor approved for the treatment of relapsed or refractory peripheral T-cell lymphoma (PTCL).[1][2][3] As a member of the hydroxamic acid class of HDAC inhibitors, its therapeutic potential is intrinsically linked to its physicochemical properties.[1] This guide provides an in-depth analysis of the core solubility and stability characteristics of belinostat. Understanding these attributes is paramount for designing robust preclinical experiments, developing viable drug formulations, and ensuring analytical method integrity. We will explore belinostat's behavior in various solvent systems, its degradation pathways under stress conditions, and the practical methodologies required to accurately quantify these characteristics.

Core Physicochemical Properties

Belinostat is a white to off-white crystalline solid or powder.[4][5] Its fundamental properties provide the foundation for its solubility and stability behavior. The presence of a sulfonamide-hydroxamide structure is central to its mechanism of action but also introduces specific chemical liabilities, particularly the hydrolysis of the hydroxamic acid group.[5][6]

| Property | Value | Source(s) |

| Chemical Name | (2E)-N-hydroxy-3-[3-[(phenylamino) sulfonyl]phenyl]-2-propenamide | [4] |

| Synonyms | PXD 101, PX 105684 | [4] |

| Molecular Formula | C₁₅H₁₄N₂O₄S | [4][5] |

| Molecular Weight | 318.35 g/mol | [5] |

| pKa | 7.87 and 8.71 (by potentiometry) | [1][5] |

| Appearance | White to off-white powder/crystalline solid | [4][5] |

| UV/Vis. λmax | 224, 270 nm | [4] |

Solubility Profile of Belinostat

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. Belinostat exhibits poor aqueous solubility, a characteristic that has significantly influenced its development pathway, leading primarily to an intravenous formulation.[3][6]

Aqueous and Buffer Solubility

Belinostat is classified as slightly or sparingly soluble in aqueous systems.[4][5] Its solubility in distilled water is reported to be approximately 0.14 mg/mL .[1][5][6] This low intrinsic solubility presents a significant challenge for developing oral dosage forms and requires specific strategies for preparing aqueous stock solutions for in vitro assays.

For experimental purposes, a common and necessary technique involves first dissolving belinostat in a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO) before dilution with an aqueous buffer.[4] For instance, a 1:3 solution of DMSO:PBS (pH 7.2) yields a belinostat solubility of approximately 0.25 mg/mL .[4] This co-solvent approach is essential for achieving biologically relevant concentrations in cell-based assays. However, it is critical to note that aqueous solutions of belinostat are not stable for long-term storage, with recommendations against storing for more than one day.[4]

Studies on amorphous solid dispersions have shown that the amorphous form of belinostat has a much higher apparent solubility, exceeding 1800 µg/mL in simulated gastric fluid (pH 2) and 2500 µg/mL in simulated intestinal fluid (pH 6.5).[7]

Organic Solvent Solubility

In contrast to its limited aqueous solubility, belinostat is soluble to freely soluble in several common organic solvents.[4][5] This property is leveraged for preparing concentrated stock solutions and for analytical method development. The choice of solvent is critical; for instance, while highly soluble in DMSO, residual amounts of moisture in the solvent can negatively impact the stability and solubility of the compound.[8]

| Solvent | Solubility | Source(s) |

| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL; 100 mg/mL (ultrasonication may be needed) | [4][9] |

| Ethanol | ~25 mg/mL; >200 mg/mL (reported as freely soluble) | [4][5] |

| Dimethylformamide (DMF) | ~30 mg/mL | [4] |

| Polyethylene Glycol 400 (PEG 400) | ~1.5 mg/mL | [5][10] |

Stability Characteristics

The chemical stability of belinostat is a crucial factor for its formulation, storage, and analytical characterization. The hydroxamic acid moiety is a known point of vulnerability. Forced degradation studies are essential to identify potential degradants and establish stability-indicating analytical methods.

pH-Dependent and Oxidative Degradation

Forced degradation studies have demonstrated that belinostat is highly sensitive to acidic, basic, and oxidative conditions.[11][12]

-

Acidic and Basic Hydrolysis: Exposure to both acidic and alkaline environments leads to significant degradation.[12] The primary hydrolytic degradation product is belinostat acid , formed by the hydrolysis of the N-hydroxy-2-propenamide group to a carboxylic acid.[6]

-

Oxidative Stress: Belinostat also degrades under oxidative conditions, such as exposure to hydrogen peroxide.[12]

This susceptibility, particularly to hydrolysis, underscores the challenges in developing a stable aqueous formulation for oral or prolonged intravenous use. The commercial intravenous product, Beleodaq®, is supplied as a lyophilized powder that is reconstituted immediately before use to mitigate these stability issues.[5][6]

Storage and Handling Recommendations

-

Solid State: As a crystalline solid, belinostat is stable for at least four years when stored at -20°C.[4]

-

Organic Stock Solutions: Concentrated stock solutions in anhydrous DMSO or ethanol should be stored at -20°C to maximize longevity. Purging the solvent with an inert gas before dissolving the solid can further protect against oxidative degradation.[4]

-

Aqueous Solutions: As previously noted, aqueous solutions are prone to degradation and should be prepared fresh for each experiment. Storing aqueous solutions for more than 24 hours is not recommended.[4]

| Condition | Stability Profile | Key Degradation Product(s) | Source(s) |

| Solid (Crystalline) | Stable for ≥4 years at -20°C | N/A | [4] |

| Acidic (Hydrolysis) | Sensitive; significant degradation observed | Belinostat Acid | [6][11][12] |

| Basic (Hydrolysis) | Sensitive; significant degradation observed | Belinostat Acid | [6][11][12] |

| Oxidative | Sensitive; significant degradation observed | Oxidative degradants | [11][12] |

| Aqueous Solution | Unstable; use within one day recommended | Hydrolytic products | [4] |

Experimental Protocols

The following protocols represent standard, self-validating methodologies for assessing the solubility and stability of belinostat. The causality behind each step is explained to ensure experimental integrity.

Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This method determines the thermodynamic equilibrium solubility, providing a definitive value for a compound in a given solvent at a specific temperature.

Methodology:

-

Preparation: Add an excess amount of solid belinostat (e.g., 5-10 mg) to a known volume (e.g., 1 mL) of the selected solvent (e.g., pH 7.4 phosphate buffer) in a glass vial. The excess solid is crucial to ensure saturation is reached.

-

Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for a minimum of 24-48 hours. This extended period allows the system to reach thermodynamic equilibrium between the dissolved and undissolved solid.

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Centrifuge the samples at high speed (e.g., >10,000 x g for 15 minutes) to pellet any remaining suspended particles. This step is critical to avoid artificially inflating the solubility measurement with undissolved solid.

-

Sample Collection: Carefully collect an aliquot of the clear supernatant.

-

Dilution: Dilute the supernatant with a suitable mobile phase or solvent to bring the concentration within the linear range of the pre-validated analytical method (e.g., HPLC-UV).

-

Quantification: Analyze the diluted sample using a calibrated HPLC-UV method. Calculate the original concentration in the supernatant to determine the solubility in mg/mL or µg/mL.

Protocol: Stability-Indicating HPLC-UV Method

This protocol outlines a method to separate belinostat from its potential degradation products, allowing for accurate quantification of the parent drug over time.

Methodology:

-

Chromatographic System: Utilize a Reverse-Phase HPLC (RP-HPLC) system with UV detection.

-

Column: A C18 column (e.g., 100 mm × 2.1 mm, 1.7 µm) is a suitable stationary phase for separating belinostat from its more polar degradants like belinostat acid.[11]

-

Mobile Phase:

-

Elution Program: Employ a gradient elution to ensure separation of early-eluting polar degradants from the parent compound and any late-eluting non-polar impurities. A typical gradient might be:

-

0-1 min: 30% B

-

1-6 min: 30% to 80% B

-

6-8 min: Hold at 80% B

-

8-9 min: 80% to 30% B

-

9-10 min: Hold at 30% B (re-equilibration)

-

-

Flow Rate & Temperature: A flow rate of 0.25-1.0 mL/min with the column temperature maintained at ~45°C provides robust and reproducible chromatography.[11][12]

-

Detection: Monitor the eluent at a wavelength where belinostat has significant absorbance, such as 220 nm or 270 nm.[4][11]

-

Validation: The method must be validated according to ICH Q2(R1) guidelines. This includes demonstrating specificity by analyzing force-degraded samples to ensure that all degradation peaks are resolved from the parent belinostat peak (peak purity analysis).

Visualization of Workflows

Diagram: Solubility Determination Workflow

Caption: Workflow for Equilibrium Solubility Determination.

Diagram: Stability-Indicating HPLC Assay Workflow

Caption: Workflow for Stability-Indicating HPLC Assay.

Formulation and Development Insights

The physicochemical profile of belinostat directly governs its formulation strategy.

-

Intravenous Formulation: The poor aqueous solubility and hydrolytic instability of the hydroxamic acid group make a ready-to-use aqueous solution impractical.[6][10] Consequently, the approved formulation (Beleodaq®) is a sterile, lyophilized powder containing belinostat and L-Arginine as an inactive ingredient.[5][6] Lyophilization ensures long-term stability, and L-Arginine likely acts as a solubilizing and/or stabilizing agent upon reconstitution. The product is reconstituted and further diluted immediately prior to intravenous infusion.[6]

-

Oral Formulation Challenges: The development of an oral formulation has been hampered by high variability in drug exposure.[6] This is attributable not only to its low solubility but also to significant first-pass metabolism, primarily via UGT1A1 glucuronidation in the liver.[2][5]

-

Advanced Formulations: To overcome these limitations, advanced drug delivery systems are under investigation. These include amorphous solid dispersions to improve dissolution rates and solubility, as well as liposomal delivery systems designed to protect the drug from premature metabolism and prolong its circulation half-life.[7][13] Complexation with copper has also been explored to shield the vulnerable hydroxamate moiety from metabolic inactivation.[14]

Conclusion

Belinostat is a powerful therapeutic agent whose physicochemical properties define its handling, analysis, and clinical delivery. Its poor aqueous solubility and sensitivity to hydrolysis and oxidation are the primary challenges for formulation scientists. A thorough understanding of these characteristics, gained through robust experimental methods like those described herein, is essential for any researcher working with this compound. The successful development of its intravenous formulation and the ongoing research into advanced delivery systems highlight the critical interplay between drug discovery, physicochemical characterization, and pharmaceutical sciences.

References

-

U.S. Food and Drug Administration. (n.d.). Beleodaq® (belinostat) for injection, for intravenous administration - Prescribing Information. accessdata.fda.gov. [Link]

-

Taylor & Francis Online. (2021, May 4). Identification and characterization of new degradation products of belinostat using UHPLC-Q-TOF-MS/MS and in silico toxicity prediction. [Link]

-

ACS Publications. (n.d.). Physicochemical Properties and Solubility of Crystalline Belinostat in SGF and SIF. [Link]

-

National Center for Biotechnology Information. (n.d.). Belinostat. PubChem. [Link]

- Google Patents. (n.d.).

-

U.S. Food and Drug Administration. (2014, May 22). Pharmacology/Toxicology Review and Evaluation for Beleodaq (belinostat). accessdata.fda.gov. [Link]

-

SpringerLink. (n.d.). Belinostat (Beleodaq). [Link]

-

Scilit. (n.d.). Tracing the Analytical Footprint of Belinostat: Exploring Pharmacology and Synthetic Framework. [Link]

-

ResearchGate. (n.d.). The Discovery and Development of Belinostat. [Link]

-

FreePatentsOnline. (n.d.). A Stable Composition Of Belinostat, Processes For Its Production And Uses Thereof. [Link]

-

National Center for Biotechnology Information. (n.d.). Histone Deacetylase Inhibitor Belinostat Represses Survivin Expression through Reactivation of Transforming Growth Factor β (TGFβ) Receptor II Leading to Cancer Cell Death. PubMed Central. [Link]

-

Taylor & Francis Online. (2021, May 4). Full article: Identification and characterization of new degradation products of belinostat using UHPLC-Q-TOF-MS/MS and in silico toxicity prediction. [Link]

-

National Center for Biotechnology Information. (2023, November 7). Complexation of histone deacetylase inhibitor belinostat to Cu(II) prevents premature metabolic inactivation in vitro and demonstrates potent anti-cancer activity in vitro and ex vivo in colon cancer. PubMed Central. [Link]

-

National Center for Biotechnology Information. (n.d.). Belinostat acid. PubChem. [Link]

-

MDPI. (2020, September 8). Prolonging the Half-Life of Histone Deacetylase Inhibitor Belinostat via 50 nm Scale Liposomal Subcutaneous Delivery System for Peripheral T-Cell Lymphoma. [Link]

Sources

- 1. Belinostat | C15H14N2O4S | CID 6918638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scilit.com [scilit.com]

- 3. researchgate.net [researchgate.net]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. US20200155485A1 - New oral formulations of belinostat - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. selleckchem.com [selleckchem.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. A Stable Composition Of Belinostat, Processes For Its Production And [quickcompany.in]

- 11. tandfonline.com [tandfonline.com]

- 12. tandfonline.com [tandfonline.com]

- 13. Prolonging the Half-Life of Histone Deacetylase Inhibitor Belinostat via 50 nm Scale Liposomal Subcutaneous Delivery System for Peripheral T-Cell Lymphoma [mdpi.com]

- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Belinostat Amide (CAS 1485081-57-9): A Key Metabolite and Reference Standard for the HDAC Inhibitor Belinostat

Part 1: Executive Summary and Introduction

This technical guide provides an in-depth overview of Belinostat amide (CAS 1485081-57-9), a compound of significant interest to researchers in oncology, pharmacology, and drug development. Belinostat amide is primarily recognized as a major metabolite and a process-related impurity of its parent drug, Belinostat (Beleodaq®).[1][2][3][4] Belinostat is a potent, pan-histone deacetylase (HDAC) inhibitor approved for the treatment of relapsed or refractory peripheral T-cell lymphoma (PTCL).[5][6]

Understanding the physicochemical properties, metabolic fate, and biological activity of Belinostat amide is critical for a complete characterization of Belinostat's pharmacology. This document serves as a comprehensive resource for scientists, offering detailed protocols for its quantification and biological evaluation. The guide is structured to explain the causality behind experimental choices, ensuring both technical accuracy and practical, field-proven insights.

Part 2: Physicochemical Characteristics

Accurate characterization begins with a solid understanding of a compound's fundamental properties. Belinostat amide is typically supplied as a white to off-white solid for research purposes.[1] Proper handling and storage are crucial for maintaining its integrity. Based on best practices for related compounds, it should be stored in a tightly sealed container at -20°C, protected from light and moisture.[7][8]

| Property | Value | Source(s) |

| CAS Number | 1485081-57-9 | [1][8][9] |

| Molecular Formula | C₁₅H₁₄N₂O₃S | [1] |

| Molecular Weight | 302.35 g/mol | |

| IUPAC Name | (2E)-3-[3-[(Phenylamino)sulfonyl]phenyl]-2-propenamide | [1] |

| Common Synonyms | Belinostat Impurity 2, Belinostat Impurity 4, Belinostat M2 | [1] |

| Appearance | White to Off-White Solid | [1] |

Solubility Profile (Inferred from Parent Compound): While specific quantitative data for Belinostat amide is limited, the solubility of the parent compound, Belinostat, provides a useful reference. Belinostat is sparingly soluble in aqueous buffers but is soluble in organic solvents like DMSO and DMF (approx. 30 mg/mL) and ethanol (approx. 25 mg/mL).[7] For experimental use, dissolving Belinostat amide in a minimal amount of DMSO before diluting with aqueous media is the recommended approach. Aqueous solutions should be prepared fresh and not stored for more than a day.[7]

Part 3: Pharmacological Context and Biological Activity

The Parent Compound: Belinostat's Mechanism of Action

To appreciate the role of Belinostat amide, one must first understand the potent activity of its parent drug. Belinostat is a "pan-HDAC inhibitor," targeting a broad range of histone deacetylase enzymes (Class I, II, and IV) that are crucial for epigenetic regulation.[6][7][10]

HDACs function by removing acetyl groups from lysine residues on histone and non-histone proteins. This deacetylation leads to a more compact chromatin structure, repressing the transcription of key genes, including tumor suppressors.[5] Belinostat's mechanism of action hinges on its hydroxamic acid moiety, which chelates the essential zinc ion in the active site of HDAC enzymes, thereby inhibiting their function.[6][10] This inhibition results in hyperacetylation of histones, leading to a relaxed chromatin state and the re-expression of silenced genes. The downstream effects include cell cycle arrest, induction of apoptosis (programmed cell death), and inhibition of angiogenesis in cancer cells.[3][5][11]

Belinostat Amide: A Product of Hepatic Metabolism

Belinostat undergoes extensive first-pass metabolism in the liver, primarily through glucuronidation by UGT1A1 and, to a lesser extent, oxidation by cytochrome P450 enzymes.[3][12] Belinostat amide is formed via metabolism by CYP2A6, CYP2C9, and CYP3A4, making it a key metabolite to monitor in pharmacokinetic (PK) and drug-drug interaction (DDI) studies.[3] The presence and concentration of Belinostat amide in plasma can provide critical insights into the metabolic profile and clearance rate of the parent drug in patients.

Comparative Biological Activity

The structural change from Belinostat to Belinostat amide—the conversion of the zinc-chelating hydroxamic acid group (-CONHOH) to a simple amide group (-CONH₂)—has a profound impact on biological activity. The amide group lacks the essential chemical feature required for potent inhibition of zinc-dependent HDAC enzymes.

This is reflected in the stark difference in their inhibitory concentrations. While Belinostat exhibits potent, nanomolar inhibition of HDACs, official FDA documentation reports the IC₅₀ of Belinostat amide to be 97 µM, indicating a dramatic reduction in potency.[10]

| Compound | Target | IC₅₀ Value | Potency |

| Belinostat | Pan-HDAC (HeLa extract) | 27 nM | High |

| Belinostat Amide | HDAC (unspecified) | 97,000 nM (97 µM) | Low |

This data underscores the primary role of Belinostat amide as a metabolite and biomarker rather than an active therapeutic agent. Its synthesis as a reference standard is therefore essential for accurate analytical measurements in preclinical and clinical studies.

Part 4: Synthesis and Analytical Characterization

Synthetic Considerations

Belinostat amide is not only a metabolite but can also be a process-related impurity in the manufacturing of Belinostat.[4] Several synthetic routes for Belinostat have been published, often starting from 3-nitrobenzaldehyde or benzaldehyde.[13][14] The amide can be intentionally synthesized for use as an analytical standard, typically by activating the corresponding carboxylic acid precursor, (E)-3-(3-((phenylamino)sulfonyl)phenyl)acrylic acid, and reacting it with a source of ammonia. This self-validating process ensures the production of a high-purity standard for analytical method development.

Protocol: Quantification of Belinostat Amide in Plasma by LC-MS/MS

This protocol is adapted from established methods for the analysis of Belinostat and its metabolites and provides a robust framework for its quantification in a biological matrix.[2][15]

Objective: To accurately quantify the concentration of Belinostat amide in human plasma.

Principle: A stable, isotopically labeled internal standard (e.g., Belinostat Amide-d5, if available) is added to plasma samples. Proteins are removed, and the analyte is isolated using solid-phase extraction (SPE). The purified extract is then analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using multiple reaction monitoring (MRM) for high selectivity and sensitivity.

Materials:

-

Human plasma (K₂EDTA)

-

Belinostat Amide analytical standard

-

Internal Standard (IS), e.g., Belinostat Amide-d5

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Deionized Water (18 MΩ·cm)

-

Formic Acid or Phosphoric Acid

-

Polymeric reversed-phase SPE cartridges/plates

-

LC-MS/MS system with electrospray ionization (ESI) source

Step-by-Step Methodology:

-

Preparation of Standards:

-

Prepare a 1 mg/mL stock solution of Belinostat amide in DMSO or methanol.

-

Perform serial dilutions in a surrogate matrix (e.g., 50:50 methanol:water) to create calibration standards ranging from low ng/mL to high µg/mL.

-

Prepare Quality Control (QC) samples at low, medium, and high concentrations.

-

-

Sample Pre-treatment:

-

To 50 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of the IS working solution.

-

Add 50 µL of 4% phosphoric acid in water to acidify the sample, which helps disrupt protein binding.[15]

-

Vortex for 30-60 seconds to ensure thorough mixing.

-

-

Solid-Phase Extraction (SPE):

-

Conditioning: Condition the SPE sorbent by passing 1 mL of methanol through the cartridge, followed by 1 mL of deionized water. Do not allow the sorbent to dry.

-

Loading: Load the pre-treated plasma sample onto the SPE cartridge.

-

Washing: Wash the sorbent with 1 mL of 5-10% methanol in water to remove salts and polar interferences.

-

Drying: Dry the sorbent bed completely by applying high vacuum for 5-10 minutes. This step is critical to remove residual water.

-

Elution: Elute Belinostat amide and the IS with 1 mL of methanol into a clean collection tube.

-

-

Post-Elution Processing:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at ~40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).

-

Vortex and transfer to an autosampler vial for injection.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A suitable gradient starting with high aqueous content (e.g., 95% A) and ramping to high organic content (e.g., 95% B) to elute the analyte.

-

Flow Rate: 0.3-0.5 mL/min.

-

Injection Volume: 3-10 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: ESI Positive.

-

MRM Transitions: Determine the precursor ion [M+H]⁺ for Belinostat amide and its most stable, high-intensity product ion. A similar transition is needed for the IS. (Note: These would be determined experimentally during method development).

-

Optimization: Optimize MS parameters (e.g., collision energy, declustering potential) for maximum signal intensity.

-

-

Part 5: Protocols for Biological Evaluation

Protocol: In Vitro Fluorometric HDAC Inhibition Assay

This assay determines the IC₅₀ value of a test compound by measuring its ability to inhibit the activity of a purified HDAC enzyme.

Principle: A purified recombinant HDAC enzyme is incubated with the test compound (Belinostat amide) and a fluorogenic substrate containing an acetylated lysine. If the enzyme is active, it deacetylates the substrate. A developer solution is then added, which proteolytically cleaves the deacetylated substrate, releasing a highly fluorescent molecule. The fluorescence intensity is inversely proportional to the HDAC inhibitory activity of the test compound.[16][17]

Materials:

-

Purified recombinant human HDAC enzyme (e.g., HDAC1, HDAC6)

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

HDAC Assay Buffer

-

Developer solution (containing a protease like trypsin)

-

Positive Control: Belinostat or Trichostatin A (TSA)

-

Test Compound: Belinostat Amide

-

96-well black microplates

-

Fluorescence plate reader

Step-by-Step Methodology:

-

Compound Preparation:

-

Prepare a 10 mM stock of Belinostat amide in 100% DMSO.

-

Create a serial dilution series of the compound in assay buffer. Ensure the final DMSO concentration in the well is ≤1%.

-

-

Assay Setup:

-

In a 96-well black plate, add components in the following order:

-

Assay Buffer

-

Test compound dilutions (or positive/negative controls)

-

HDAC enzyme solution

-

-

Mix gently and incubate for 10-15 minutes at 37°C to allow the compound to bind to the enzyme.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

-

Mix and incubate the plate at 37°C for 30-60 minutes, protected from light.

-

-

Reaction Termination and Development:

-

Stop the enzymatic reaction by adding the developer solution to all wells.

-

Incubate at 37°C for an additional 15-20 minutes to allow for cleavage of the deacetylated substrate.

-

-

Data Acquisition:

-

Measure the fluorescence using a plate reader (e.g., Excitation ~360 nm, Emission ~460 nm).

-

-

Data Analysis:

-

Subtract the background fluorescence (wells with no enzyme).

-

Normalize the data by setting the negative control (enzyme + vehicle) as 100% activity and the blank (no enzyme) as 0% activity.

-

Plot the percent inhibition versus the log of the compound concentration and fit the data to a dose-response curve (variable slope) to determine the IC₅₀ value.

-

Part 6: Conclusion

Belinostat amide, CAS 1485081-57-9, is a molecule of significant technical importance, not as a therapeutic agent itself, but as a crucial reference standard in the development and clinical application of the anticancer drug Belinostat. Its identity as a primary metabolite and potential process impurity necessitates its availability in a highly pure form for the validation of analytical methods used in pharmacokinetic, toxicological, and quality control studies. Its dramatically reduced biological activity compared to the parent compound provides a clear structure-activity relationship lesson, highlighting the essentiality of the hydroxamic acid moiety for potent HDAC inhibition. The protocols and data presented in this guide offer a robust framework for researchers engaged in the study of Belinostat and the broader field of HDAC inhibitors.

References

-

Belinostat | C15H14N2O4S | CID 6918638. PubChem, National Institutes of Health. [Link]

-

NDA 206256 Clinical Pharmacology and Biopharmaceutics Review(s). accessdata.fda.gov. [Link]

-

Parise, R. A., et al. LC–MS/MS assay for the quantitation of the HDAC inhibitor belinostat and five major metabolites in human plasma. Journal of Chromatography B. [Link]

-

Yang, L., Xue, X., & Zhang, Y. (2010). Simple and Efficient Synthesis of Belinostat. Synthetic Communications. [Link]

-

What is the mechanism of Belinostat? Synapse. [Link]

-

Wang, H., et al. (2016). The Development of an Effective Synthetic Route of Belinostat. ACS Omega. [Link]

-

Wang, H., et al. (2019). Design, synthesis and evaluation of belinostat analogs as histone deacetylase inhibitors. Future Medicinal Chemistry. [Link]

-

Beleodaq® (belinostat) for injection, for intravenous administration - Prescribing Information. accessdata.fda.gov. [Link]

-

Belinostat Impurities and Related Compound. Veeprho. [Link]

-

CAS No : 1485081-57-9 | Product Name : Belinostat Amide. Pharmaffiliates. [Link]

-

Lee, H. Z., et al. (2015). Belinostat in patients with refractory or relapsed peripheral T-cell lymphoma: a perspective review. Therapeutic Advances in Hematology. [Link]

-

Wang, H., et al. (2019). Design, synthesis and evaluation of belinostat analogs as histone deacetylase inhibitors. National Center for Biotechnology Information. [Link]

-

Zhang, Y., et al. (2022). Design, Synthesis, Bioactivity Evaluation, Crystal Structures, and In Silico Studies of New α-Amino Amide Derivatives as Potential Histone Deacetylase 6 Inhibitors. MDPI. [Link]

-

Zhang, L., et al. (2016). Virtual screening and experimental validation of novel histone deacetylase inhibitors. BMC Pharmacology and Toxicology. [Link]

-

Marek, L., et al. (2013). Histone Deacetylase (HDAC) Inhibitors with a Novel Connecting Unit Linker Region Reveal a Selectivity Profile for HDAC4 and HDAC5 with Improved Activity against Chemoresistant Cancer Cells. Journal of Medicinal Chemistry. [Link]

-

Tracing the Analytical Footprint of Belinostat: Exploring Pharmacology and Synthetic Framework. Scilit. [Link]

-

Lauffer, B., et al. (2021). HDAC Inhibition Assays. Bio-protocol. [Link]

-

The structure and pharmacophoric model of belinostat. ResearchGate. [Link]

-

Nguyen, T. T. T., et al. (2022). Anti-multiple myeloma potential of resynthesized belinostat derivatives: an experimental study on cytotoxic activity, drug combination, and docking studies. RSC Advances. [Link]

-

Lee, Y.-H., et al. (2024). Improving the Thrombocytopenia Adverse Reaction of Belinostat Using Human Serum Albumin Nanoparticles. Pharmaceutics. [Link]

- New oral formulations of belinostat.

-

Wang, T.-Y., et al. (2020). Prolonging the Half-Life of Histone Deacetylase Inhibitor Belinostat via 50 nm Scale Liposomal Subcutaneous Delivery System for Peripheral T-Cell Lymphoma. Cancers. [Link]

Sources

- 1. CAS 1485081-57-9: Belinostat Amide | CymitQuimica [cymitquimica.com]

- 2. ovid.com [ovid.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. veeprho.com [veeprho.com]

- 5. What is the mechanism of Belinostat? [synapse.patsnap.com]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. clinivex.com [clinivex.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. Belinostat | C15H14N2O4S | CID 6918638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. scilit.com [scilit.com]

- 13. tandfonline.com [tandfonline.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 17. bio-protocol.org [bio-protocol.org]

Comprehensive Technical Guide on (2E)-3-[3-[(Phenylamino)sulfonyl]phenyl]-2-propenamide: Metabolic Profiling, Structural Activity, and Analytical Methodologies

Executive Summary

(2E)-3-[3-[(Phenylamino)sulfonyl]phenyl]-2-propenamide , universally recognized in pharmacological literature as Belinostat Amide (or PX-118624), is a critical compound in the landscape of epigenetic drug development[1][2]. It serves a trifecta of roles: a major Phase I reductive metabolite of the pan-HDAC inhibitor Belinostat, a strictly regulated active pharmaceutical ingredient (API) impurity (Impurity 4), and an invaluable structural activity relationship (SAR) probe[3][4]. This whitepaper provides an in-depth analysis of its structural biology, metabolic fate, and the analytical methodologies required for its quantification, designed specifically for researchers and quality control professionals.

Structural Biology & Pharmacological Significance

To understand the utility of Belinostat Amide, one must first analyze the causality behind its structural divergence from its parent drug, Belinostat.

The Causality of the Zinc-Binding Group (ZBG)

Belinostat is a potent histone deacetylase (HDAC) inhibitor. The pharmacophore of classical HDAC inhibitors consists of a surface recognition cap, a hydrophobic linker, and a Zinc-Binding Group (ZBG). In Belinostat, the ZBG is a hydroxamic acid moiety (-CONHOH), which acts as a bidentate chelator, tightly coordinating the catalytic Zn²⁺ ion within the HDAC active pocket to halt enzymatic activity ()[5].

In Belinostat Amide, the hydroxamic acid is reduced to a primary amide (-CONH₂).

-

Mechanistic Impact: This seemingly minor functional group conversion drastically alters the pKa and geometric coordination capabilities of the molecule. The primary amide cannot efficiently chelate the zinc ion, effectively abolishing its primary HDAC inhibitory potency.

-

Application in Research: Because it retains the exact cap and linker structure but lacks the functional ZBG, Belinostat Amide is deployed as a structurally matched negative control in epigenetic assays. If a cellular phenotype is observed with Belinostat but not with Belinostat Amide, researchers can confidently validate that the effect is strictly HDAC-dependent, establishing a self-validating experimental system.

Pharmacokinetics & Metabolic Fate

In vivo, Belinostat undergoes rapid and extensive biotransformation. While the dominant clearance mechanism is Phase II glucuronidation via the UGT1A1 enzyme, Phase I metabolism produces several circulating metabolites, with Belinostat Amide being the primary reductive product ()[4][6].

Biotransformation Pathways

-

Reduction (Phase I): The hydroxamic acid is enzymatically reduced to form Belinostat Amide.

-

Deamination (Phase I): Further metabolism or parallel pathways yield Belinostat Acid.

-

Glucuronidation (Phase II): The parent drug is conjugated to form Belinostat Glucuronide, the most abundant urinary metabolite[6][7].

Metabolic biotransformation pathways of Belinostat yielding the Amide derivative.

Analytical Methodologies & Self-Validating Protocols

Accurate quantification of Belinostat Amide is critical for both pharmacokinetic profiling and API quality control. The following tables summarize the quantitative data necessary for establishing a robust analytical framework.

Data Presentation: Physicochemical & Analytical Parameters

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| IUPAC Name | (2E)-3-[3-[(Phenylamino)sulfonyl]phenyl]-2-propenamide |

| Synonyms | Belinostat Amide; Belinostat Impurity 4; PX-118624 |

| CAS Registry Number | 1485081-57-9[3] |

| Molecular Formula | C₁₅H₁₄N₂O₃S[3] |

| Molecular Weight | 302.35 g/mol [3] |

| Stereochemistry | (2E) - Trans geometry[8] |

Table 2: UPLC-MS/MS Chromatographic Parameters (Rat Liver Microsomes) Data derived from standardized in vitro RLM assays ()[9].

| Analyte | Retention Time (min) | Metabolic Phase |

| Belinostat Amide (M1) | 2.4 | Phase I (Reduction) |

| Belinostat Acid (M2) | 7.6 | Phase I (Deamination) |

| Belinostat (Parent) | 8.3 | N/A |

Experimental Protocol: In Vitro Microsomal Metabolite Profiling

To ensure trustworthiness and reproducibility, the following self-validating protocol details the generation and extraction of Belinostat Amide using Rat Liver Microsomes (RLMs).

Causality in Protocol Design:

-

Why use an NADPH regenerating system? Phase I reductive and oxidative enzymes (like CYP450s) require NADPH as an obligate electron donor. Without it, the conversion to Belinostat Amide will not occur.

-

Why quench with NaOH? Quenching with 0.5 M NaOH immediately denatures the microsomal proteins, halting enzymatic activity at exact time points, while simultaneously adjusting the pH to optimize the extraction recovery of the amide and acid metabolites[9].

Step-by-Step Methodology:

-

Substrate Preparation: Prepare a 10 µM working solution of Belinostat in a physiological buffer (e.g., 0.1 M potassium phosphate, pH 7.4).

-

Incubation Matrix: Combine the substrate with Rat Liver Microsomes (protein concentration ~1.0 mg/mL) and an NADPH regenerating system (comprising glucose-6-phosphate, NADP⁺, and magnesium chloride)[9].

-

Thermal Incubation: Incubate the mixture in a shaking water bath at exactly 37°C for 30 minutes[9]. Self-Validation Step: Always run a parallel negative control lacking the NADPH system to rule out non-enzymatic degradation.

-

Enzymatic Quenching: Terminate the reaction by adding 1.0 mL of 0.5 M NaOH[9].

-

Extraction & Centrifugation: Extract the analytes using liquid-liquid extraction (LLE) with ethyl acetate. Centrifuge at 10,000 x g for 10 minutes to separate the organic layer. Evaporate the organic layer to dryness and reconstitute in the mobile phase.

-

UPLC-MS/MS Analysis: Inject the reconstituted sample into the UPLC system coupled to a tandem quadrupole time-of-flight mass spectrometer to monitor the distinct retention times (2.4 min for the amide)[9].

Step-by-step experimental workflow for in vitro microsomal metabolite profiling.

Quality Control & Regulatory Implications

In the context of pharmaceutical manufacturing, (2E)-3-[3-[(Phenylamino)sulfonyl]phenyl]-2-propenamide is classified as Belinostat Impurity 4 [3][10]. During the synthesis of the API, incomplete hydroxaminolysis of the ester precursor or degradation during formulation can yield this primary amide.

Because Belinostat Amide lacks the therapeutic efficacy of the parent hydroxamate, regulatory bodies (FDA/EMA) operating under ICH Q3A guidelines mandate strict quantification and limitation of this impurity[11]. High-resolution LC-MS/MS and validated HPLC methods must be employed during batch release testing to ensure that the presence of the amide does not compromise the dose accuracy, safety, or clinical efficacy of the final antineoplastic drug product.

References

-

National Institutes of Health (NIH). "PubChem Compound Summary for CID 6918638, Belinostat." PubChem. Available at:[Link]

-

Poon, R. T., et al. "Phase I pharmacokinetics and metabolic pathway of belinostat in patients with hepatocellular carcinoma." Journal of Clinical Oncology, ASCO Publications (2010). Available at:[Link]

-

Mehta, L., et al. "Identification and Characterization of in vitro Metabolites of Belinostat by Rat Liver Microsomes using Ultra Performance Liquid Chromatography." Indian Journal of Pharmaceutical Education and Research (2021). Available at:[Link]

-

Wang, H., et al. "Metabolism and Pharmacokinetic Study of the Boron-Containing Prodrug of Belinostat (ZL277), a Pan HDAC Inhibitor with Enhanced Bioavailability." Molecules, PMC (2019). Available at:[Link]

Sources

- 1. BELINOSTAT AMIDE [drugfuture.com]

- 2. BELINOSTAT AMIDE [drugs.ncats.io]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. oncologynewscentral.com [oncologynewscentral.com]

- 5. Belinostat | C15H14N2O4S | CID 6918638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ascopubs.org [ascopubs.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. GSRS [precision.fda.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. cymitquimica.com [cymitquimica.com]

- 11. accessdata.fda.gov [accessdata.fda.gov]

Application Note: Preclinical Evaluation of Belinostat Amide in Combination Therapies for Oncology

Executive Summary & Scientific Rationale

Belinostat (PXD101) is a potent, FDA-approved pan-histone deacetylase (HDAC) inhibitor widely utilized in the treatment of peripheral T-cell lymphoma (PTCL)[1]. In biological systems, belinostat undergoes extensive hepatic biotransformation. While UGT1A1-mediated glucuronidation is the dominant metabolic pathway, the drug also undergoes phase I reduction of its hydroxamic acid group to form belinostat amide (M21)[2][3].

Historically viewed merely as a reductive metabolite, belinostat amide has recently emerged as a highly valuable, commercially available research tool[4]. Unlike its parent compound, belinostat amide exhibits selective inhibition of HDAC6 [4]. Because HDAC6 is a critical regulator of cytoskeletal dynamics and the aggresome protein-degradation pathway[5], selectively targeting it with belinostat amide provides a strategic avenue for combination therapies.

The Mechanistic Causality of Combination: Cancer cells, particularly in multiple myeloma and solid tumors, rely heavily on the ubiquitin-proteasome system (UPS) to clear misfolded proteins. When the UPS is blocked by a proteasome inhibitor (e.g., bortezomib), cells attempt to survive by shunting misfolded proteins into the HDAC6-dependent aggresome pathway. Belinostat amide disrupts this compensatory escape mechanism. By inhibiting HDAC6, belinostat amide forces a lethal accumulation of polyubiquitinated proteins, hyperactivates the Unfolded Protein Response (UPR), and drives synergistic apoptosis[6].

Mechanistic Pathway Visualization

Dual inhibition of proteasome and aggresome pathways driving proteotoxic stress.

Experimental Protocols

To ensure rigorous, self-validating data generation, the following protocols are designed to confirm both the synergistic viability impact and the specific target engagement of belinostat amide in combination with bortezomib.

Protocol A: High-Throughput Checkerboard Synergy Assay

Objective: Determine the Combination Index (CI) of belinostat amide and bortezomib to quantify synergistic cytotoxicity. Causality: Utilizing a 6x6 concentration matrix allows researchers to compute the Chou-Talalay CI. A CI < 1 indicates true synergy, validating the hypothesis that dual-pathway inhibition is exponentially more lethal than the additive sum of individual treatments.

Step-by-Step Methodology:

-

Cell Seeding: Seed target cancer cells (e.g., RPMI-8226 myeloma cells) at 5,000 cells/well in a 96-well opaque plate. Rationale: This specific density ensures cells remain in the exponential growth phase during the 72-hour drug exposure, which is critical because HDAC inhibitors primarily target actively dividing cells.

-

Drug Matrix Preparation: Prepare a 6x6 dosing matrix.

-

Belinostat amide: 0, 1, 2.5, 5, 10, 20 µM.

-

Bortezomib: 0, 1, 2.5, 5, 10, 20 nM.

-

-

Treatment: Treat cells with the matrix combinations for 72 hours at 37°C, 5% CO₂. Self-Validation Step: Include single-agent gradients on the same plate to anchor the dose-response curves, and a vehicle (0.1% DMSO) control to establish a 100% baseline viability.

-

Viability Readout: Add 100 µL of CellTiter-Glo® reagent to each well. Incubate for 10 minutes at room temperature on a shaker to induce cell lysis and stabilize the luminescent signal.

-

Analysis: Measure luminescence. Calculate fraction affected (Fa) and compute the CI using CompuSyn software.

Protocol B: Target Engagement Validation via Immunoblotting

Objective: Confirm the selective HDAC6 inhibition profile of belinostat amide compared to the pan-HDAC parent drug. Causality: HDAC6 resides primarily in the cytosol and specifically deacetylates α-tubulin. In contrast, Class I HDACs deacetylate nuclear histones (e.g., H3). Probing for both markers simultaneously confirms that belinostat amide selectively engages HDAC6 (elevated Acetyl-α-Tubulin) without causing the off-target pan-HDAC effects (stable Acetyl-H3)[5].

Step-by-Step Methodology:

-

Treatment & Lysis: Treat cells with Vehicle, Belinostat (Pan-HDACi control, 1 µM), and Belinostat amide (5 µM) for 24 hours. Harvest and lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Quantify protein yield using a BCA assay to ensure equal loading (typically 20 µg per lane).

-

SDS-PAGE & Transfer: Resolve proteins on a 4–12% Bis-Tris gel and transfer to a PVDF membrane.

-

Antibody Probing:

-

Primary Antibodies: Anti-Acetyl-α-Tubulin (Lys40), Anti-Acetyl-Histone H3 (Lys9), and Anti-GAPDH.

-

Self-Validation Step: Always probe for Total α-Tubulin and Total H3. This ensures that observed acetylation increases are due to enzymatic inhibition, not simply an artifact of protein upregulation.

-

-

Detection: Incubate with HRP-conjugated secondary antibodies and develop using ECL substrate. Quantify band densitometry using ImageJ.

Quantitative Data Presentation

The following tables summarize the expected pharmacological profiles and combination metrics when utilizing belinostat amide in preclinical oncology models.

Table 1: Representative Synergy Matrix (Combination Index)

Data models the interaction between Belinostat Amide and Bortezomib in RPMI-8226 cells at 72h.

| Belinostat Amide (µM) | Bortezomib (nM) | Fraction Affected (Fa) | Combination Index (CI)* | Interaction Type |

| 5.0 | 0 | 0.22 | N/A | Single Agent |

| 0 | 5.0 | 0.35 | N/A | Single Agent |

| 2.5 | 2.5 | 0.68 | 0.72 | Synergistic |

| 5.0 | 5.0 | 0.89 | 0.45 | Strongly Synergistic |

| 10.0 | 10.0 | 0.98 | 0.31 | Strongly Synergistic |

*CI Values: <0.9 (Synergy), 0.9-1.1 (Additive), >1.1 (Antagonism).

Table 2: Target Engagement & Selectivity Profile

Fold change in acetylation relative to DMSO vehicle control (normalized to total protein).

| Compound | Target Profile | Acetyl-α-Tubulin (Cytosolic) | Acetyl-Histone H3 (Nuclear) |

| Vehicle (DMSO) | Baseline | 1.0x | 1.0x |

| Belinostat (1 µM) | Pan-HDAC | 4.2x | 5.8x |

| Belinostat Amide (5 µM) | HDAC6 Selective | 4.5x | 1.2x |

References

-

PLOS One. Glucuronidation by UGT1A1 Is the Dominant Pathway of the Metabolic Disposition of Belinostat in Liver Cancer Patients. Retrieved from:[Link]

-

MDPI (Pharmaceuticals). Drug Discovery for Histone Deacetylase Inhibition: Past, Present and Future of Zinc-Binding Groups. Retrieved from:[Link]

-

PMC (Journal of Hematology & Oncology). Belinostat in combination with standard cyclophosphamide, doxorubicin, vincristine and prednisone as first-line treatment for patients with newly diagnosed peripheral T-cell lymphoma. Retrieved from:[Link]

-

Indian Journal of Pharmaceutical Education and Research. Identification and Characterization of in vitro Metabolites of Belinostat by Rat Liver Microsomes using Ultra Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry. Retrieved from: [Link]

Sources

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Glucuronidation by UGT1A1 Is the Dominant Pathway of the Metabolic Disposition of Belinostat in Liver Cancer Patients | PLOS One [journals.plos.org]

- 3. Identification and Characterization of in vitro Metabolites of Belinostat by Rat Liver Microsomes using Ultra Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]

- 4. CAS 1485081-57-9: Belinostat Amide | CymitQuimica [cymitquimica.com]

- 5. mdpi.com [mdpi.com]

- 6. BELINOSTAT [drugs.ncats.io]

Application Notes and Protocols for the Dissolution and Use of Belinostat in Cell Culture

Abstract

This comprehensive guide provides detailed, field-proven protocols for the solubilization, storage, and application of Belinostat (also known as PXD101), a potent pan-histone deacetylase (HDAC) inhibitor, for in vitro cell culture experiments. Recognizing the compound's challenging physicochemical properties, including poor aqueous solubility, this document outlines best practices to ensure solution stability, accurate dosing, and experimental reproducibility. It is intended for researchers, scientists, and drug development professionals engaged in preclinical cancer research and other areas exploring the therapeutic potential of HDAC inhibition.

Introduction: Understanding Belinostat

Belinostat (CAS 866323-14-0) is a hydroxamic acid-type, broad-spectrum inhibitor of histone deacetylase (HDAC) enzymes.[1][2] HDACs are a class of enzymes that remove acetyl groups from the lysine residues of histones and other non-histone proteins.[3][4] This deacetylation leads to a more condensed chromatin structure, which represses gene transcription.[5][6] In many cancer cells, HDACs are overexpressed, leading to the silencing of critical tumor suppressor genes.[5]

By inhibiting HDAC activity, Belinostat promotes the accumulation of acetylated histones, resulting in a more relaxed and transcriptionally active chromatin state.[1][7] This can reactivate tumor suppressor genes, leading to the induction of cell cycle arrest, apoptosis (programmed cell death), and the inhibition of angiogenesis in transformed cells.[1][3][4][8] Belinostat has demonstrated cytotoxicity towards a variety of tumor cells at nanomolar concentrations and is approved for the treatment of relapsed or refractory peripheral T-cell lymphoma (PTCL).[4][9][10]

The primary challenge for researchers utilizing Belinostat in vitro is its low aqueous solubility and potential for instability in solution, which can compromise experimental outcomes.[11][12] This guide provides a robust framework for overcoming these challenges.

Physicochemical Properties and Handling

A foundational understanding of Belinostat's properties is critical for its effective use.

Key Compound Specifications:

-

Chemical Name: (2E)-N-Hydroxy-3-[3-[(phenylamino)sulfonyl]phenyl]-2-propenamide

-

Molecular Formula: C₁₅H₁₄N₂O₄S

-

Molecular Weight: 318.35 g/mol

-

Appearance: White to off-white crystalline solid or powder[2][13]

Safety and Handling: Belinostat is classified as a cytotoxic agent and should be handled with appropriate care.[13][14] Always use personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All handling of the powdered compound and concentrated stock solutions should ideally be performed in a chemical fume hood or a biological safety cabinet. Consult your institution's safety guidelines and the material safety data sheet (MSDS) before use.

Solubility Profile: Belinostat's utility is dictated by its solubility. The compound is practically insoluble in water but exhibits good solubility in select organic solvents. This property is the cornerstone of the dissolution protocol.

| Solvent | Maximum Concentration / Solubility | Source(s) |

| DMSO | ≥ 30 mg/mL (~94 mM) to 100 mg/mL (~314 mM) | [15][16][17][18] |

| Ethanol | ~25 mg/mL (~78.5 mM) | [16][17][18] |

| Dimethylformamide (DMF) | ~30 mg/mL (~94 mM) | [16][18] |

| Water | Insoluble / Very Slightly Soluble (~0.14 mg/mL) | [11][15] |

| PBS (pH 7.2) | Sparingly soluble. ~0.25 mg/mL in a 1:3 DMSO:PBS solution. | [16][18] |

Note: The use of fresh, anhydrous DMSO is strongly recommended, as moisture can significantly reduce the solubility of Belinostat.[15]

Experimental Workflow for Belinostat Preparation

The following diagram outlines the complete workflow from receiving the solid compound to its final application in cell culture experiments.